Methyl-3-ketocholate

Descripción general

Descripción

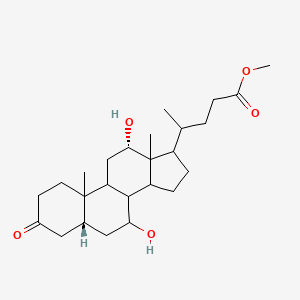

Methyl-3-ketocholate is a bile acid derivative with the molecular formula C25H40O5 It is a methyl ester of 3-ketocholic acid, which is a modified form of cholic acid Bile acids like this compound play crucial roles in the digestion and absorption of lipids in the intestines

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl-3-ketocholate can be synthesized through the esterification of 3-ketocholic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield reduced bile acid derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in substitution reactions, particularly at the ketone group. Reagents such as Grignard reagents can be used to introduce new alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Oxidation: Oxidized bile acid derivatives.

Reduction: Reduced bile acid derivatives.

Substitution: Alkyl or aryl-substituted bile acid derivatives.

Aplicaciones Científicas De Investigación

Methyl-3-ketocholate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of complex bile acid derivatives.

Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential in drug delivery systems due to its ability to enhance the permeability of biological membranes.

Industry: Utilized in the formulation of pharmaceuticals and as a surfactant in various industrial processes.

Mecanismo De Acción

Methyl-3-ketocholate exerts its effects primarily through its interaction with biological membranes. It can enhance membrane permeability by altering the mechanical properties of the lipid bilayer. This effect is mediated through its surfactant properties, which allow it to insert into and disrupt the lipid bilayer. Additionally, this compound can interact with specific membrane proteins, influencing various cellular pathways and processes.

Comparación Con Compuestos Similares

Cholic Acid: The parent compound of methyl-3-ketocholate, involved in lipid digestion and absorption.

Actividad Biológica

Methyl-3-ketocholate (C25H40O5) is a bile acid derivative that has garnered attention for its biological activities, particularly in the context of microbial metabolism and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its steroidal structure, which includes a ketone functional group at the 3-position. Its molecular formula is C25H40O5, and it is classified as a methyl ketone. The compound plays a significant role in various biochemical pathways, particularly in the degradation of bile salts.

Microbial Metabolism

This compound is primarily studied within the context of its degradation by certain bacteria. For instance, Sphingobium sp. strain Chol1 has been shown to metabolize cholate and its derivatives, including this compound, through several enzymatic reactions. These reactions involve oxidation processes leading to the formation of various steroid metabolites.

Key Enzymatic Reactions

- A-ring Oxidation : Initial oxidation of the A-ring of cholate leads to the formation of Δ1,4-3-ketocholate.

- Activation with Coenzyme A (CoA) : This step is crucial for subsequent β-oxidation of the acyl side chain.

- β-Oxidation : The acyl side chain undergoes β-oxidation, ultimately leading to products such as dihydroxyandrostadienedione (DHADD) and other secosteroids.

Table 1: Enzymatic Pathways Involved in this compound Metabolism

| Enzyme/Reaction | Product | Reference |

|---|---|---|

| A-ring oxidizing enzymes | Δ1,4-3-ketocholate | |

| CoA ligase activities | Acyl-CoA derivatives | |

| β-Oxidation | Dihydroxyandrostadienedione (DHADD) |

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Some studies suggest that methyl ketones possess antimicrobial activity against specific pathogens such as Giardia lamblia .

- Toxicological Implications : The metabolism of this compound can lead to the formation of toxic metabolites that may affect physiological functions in organisms exposed to these compounds .

- Hormonal Responses : Functional transcriptome profiling in model organisms like zebrafish has shown that exposure to metabolites from bile salt degradation can significantly alter gene expression related to hormone responses .

Case Study 1: Degradation Pathway Analysis

A study investigated the degradation pathway of cholate by Sphingobium sp. strain Chol1, focusing on how this compound serves as an intermediate in this process. The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolic intermediates and confirmed that this compound is efficiently converted into less complex steroid structures through a series of enzymatic transformations .

Case Study 2: Environmental Impact Assessment

Research conducted on soil slurry experiments indicated that bacteria capable of degrading bile salts like cholate can release their intermediates into agricultural soils. This finding raises concerns about the potential accumulation of recalcitrant steroid metabolites in the environment, which could affect soil health and ecosystem dynamics .

Propiedades

IUPAC Name |

methyl 4-[(5R,7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14?,15-,17?,18?,19?,20+,21-,23?,24?,25?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOGAIBGCZRCL-KIDXSOKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CCC(=O)C4)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.